N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide
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Overview
Description
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide is a complex organic compound with a molecular formula of C21H15N3OS2. This compound is known for its unique structure, which includes a thiophene ring substituted with cyano and sulfanyl groups, and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}-2-methylpropanamide
- N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide
- N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}cyclopropanecarboxamide
Uniqueness
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both cyano and sulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c21-11-12-25-20-17(14-7-3-1-4-8-14)18(16(13-22)26-20)23-19(24)15-9-5-2-6-10-15/h1-10H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCODXTYJXXHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2NC(=O)C3=CC=CC=C3)C#N)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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